はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
1.2 Reagents: Water ; 3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
2.1 Reagents: Pyridine , Hydroxyamine hydrochloride ; 0 °C; 2 h, 70 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Triethylamine Solvents: Acetone ; 15 min, 0 °C
3.2 0 °C; 3 h, > 0 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ; 10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
5.2 Reagents: Iodine ; 0 °C
6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt
6.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C
6.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water
7.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
7.2 Reagents: Water ; 3 h, 60 °C
7.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
リファレンス
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al,
Journal of the American Chemical Society,
2020,
142(52),
21743-21750